molecular formula C8H11NO2 B13060708 3-(Furan-3-ylmethoxy)azetidine

3-(Furan-3-ylmethoxy)azetidine

Cat. No.: B13060708
M. Wt: 153.18 g/mol
InChI Key: OVQKVUTZAZHBHF-UHFFFAOYSA-N
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Description

3-(Furan-3-ylmethoxy)azetidine: is a heterocyclic compound that features a four-membered azetidine ring substituted with a furan-3-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines.

Industrial Production Methods: Industrial production of 3-(Furan-3-ylmethoxy)azetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-3-ylmethoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The furan-3-ylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amines derived from the azetidine ring.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Furan-3-ylmethoxy)azetidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used to study the interactions of azetidine-containing molecules with biological targets. It serves as a model compound for understanding the behavior of azetidines in biological systems .

Medicine: The potential medicinal applications of this compound include its use as a scaffold for designing new pharmaceuticals. Its structural features make it a candidate for developing drugs with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-(Furan-3-ylmethoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The furan-3-ylmethoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without additional substituents.

    Furan-3-ylmethoxy derivatives: Compounds with the furan-3-ylmethoxy group attached to different core structures.

    Aziridines: Three-membered nitrogen-containing rings that are structurally related to azetidines but with different reactivity profiles.

Uniqueness: 3-(Furan-3-ylmethoxy)azetidine is unique due to the combination of the azetidine ring and the furan-3-ylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(furan-3-ylmethoxy)azetidine

InChI

InChI=1S/C8H11NO2/c1-2-10-5-7(1)6-11-8-3-9-4-8/h1-2,5,8-9H,3-4,6H2

InChI Key

OVQKVUTZAZHBHF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=COC=C2

Origin of Product

United States

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